Tributyltin sulfide

Vue d'ensemble

Description

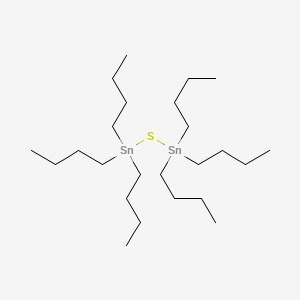

Tributyltin sulfide is an organotin compound with the molecular formula ( \text{C}{24}\text{H}{54}\text{S}\text{Sn}_2 ). It is part of the broader class of tributyltin compounds, which are known for their applications as biocides and antifouling agents. These compounds contain three butyl groups covalently bonded to a tin atom, and in the case of this compound, the tin atoms are further bonded to a sulfur atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tributyltin sulfide can be synthesized through the reaction of tributyltin chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as toluene under reflux conditions. The general reaction is as follows: [ 2 \text{(C}_4\text{H}_9)_3\text{SnCl} + \text{Na}_2\text{S} \rightarrow (\text{C}_4\text{H}_9)_3\text{Sn}_2\text{S} + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency in product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

Tributyltin sulfide undergoes oxidation to form tributyltin oxide (TBTO), a process relevant to its use in biocidal applications. Key reagents and conditions include:

-

Oxidizing agents : Hydrogen peroxide (

) or molecular oxygen (

). -

Conditions : Elevated temperatures (80–100°C) in polar solvents like ethanol or water.

The reaction proceeds via nucleophilic attack on the tin center, yielding TBTO and sulfur byproducts:

TBTO is widely used as a marine antifoulant, though its environmental persistence has raised regulatory concerns .

Reduction Reactions

Reduction of TBTS typically produces tributyltin hydride (TBTH), a potent radical initiator:

-

Reducing agents : Lithium aluminum hydride (

) or sodium borohydride (

). -

Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.

The reaction mechanism involves hydride transfer to the tin-sulfur bond:

TBTH is critical in radical dehalogenation and Barton-McCombie deoxygenation .

Substitution Reactions

TBTS serves as a sulfur donor in nucleophilic substitution reactions, particularly in heterocyclic synthesis:

Reaction with Halides

TBTS reacts with

-halophthalimides to form monosulfur transfer reagents (MSTRs):

-

Reagents :

-Bromophthalimide,

-chlorophthalimide. -

Conditions : Dimethylformamide (DMF) at 25–65°C.

Example :

Yields improve with phthalimide additives (up to 53%) .

Palladium-Catalyzed Coupling

TBTS participates in cross-couplings with halogenated heterocycles (e.g., bromopyridines) under palladium catalysis:

-

Catalyst :

. -

Conditions : Toluene, 80–100°C.

Products : Heterocyclic phenyl sulfides (e.g., pyridyl sulfides) with yields exceeding 75% .

Radical Reactions

TBTS facilitates radical chain processes due to its labile tin-sulfur bond:

Dehalogenation

In the presence of TBTH, TBTS contributes to dehalogenation via a radical mechanism:

-

Initiation : AIBN generates tributyltin radicals.

-

Propagation :

This process efficiently reduces alkyl halides to alkanes .

Desulfonylation

TBTS assists in reductive desulfonylation, removing sulfonyl groups via radical intermediates:

This reaction is pivotal in olefination strategies (Julia olefination) .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Yield | Key Product |

|---|---|---|---|

| Oxidation | |||

| , 80°C | 85–90% | Tributyltin oxide (TBTO) | |

| Reduction | |||

| , THF, 0°C | 70–75% | Tributyltin hydride (TBTH) | |

| Substitution | |||

| , 80°C | 75–80% | Pyridyl sulfide | |

| Radical | AIBN, TBTH, 60°C | 60–65% | Alkane (R-H) |

Mechanistic Insights

-

Oxidation/Reduction : Polar mechanisms dominate, with nucleophilic or electrophilic attack at the tin center.

-

Substitution : Proceeds via oxidative addition/reductive elimination in catalytic cycles.

-

Radical Pathways : Tin-centered radicals mediate chain propagation, enabling efficient bond cleavage .

Applications De Recherche Scientifique

Historical Context and Uses

Tributyltin compounds were primarily used as biocides in antifouling paints for ships, helping to prevent biofouling on vessel hulls. This application significantly enhanced ship performance by reducing drag and improving fuel efficiency. TBT became the most popular antifouling agent globally by the mid-1960s due to its effectiveness and cost-efficiency .

In addition to marine applications, TBT has found utility in:

- Wood Preservation : TBT compounds are employed as fungicides in wood treatment processes.

- Textile Industry : They are used in textile production for their antifungal properties.

- Agriculture : TBT acts as a biocide in fertilizers and has been used to control pests .

Environmental Concerns

Despite its effectiveness, the use of TBT has raised significant environmental concerns. TBT is highly persistent in the environment and has been classified as a legacy contaminant. Its toxicity affects various aquatic organisms, leading to regulatory actions, including a global ban on its use in antifouling paints by the International Maritime Organization (IMO) in 2008 .

Toxicity Studies

Research has demonstrated that TBT exposure can lead to detrimental effects on marine and freshwater species. For instance, studies have shown that TBT exposure can cause reproductive toxicity in gastropods and other aquatic organisms . The following table summarizes some key findings from toxicity studies:

| Species | Endpoint | Effect Concentration (EC10) | Reference |

|---|---|---|---|

| Potamopyrgus antipodarum | Number of embryos | 0.98 µg/kg | |

| Limulus polyphemus | Embryonic development | Varies | |

| Hyalella azteca | Growth and survival | 5000 ng Sn/g |

Recent Research Applications

Recent studies have explored innovative applications of tributyltin compounds beyond traditional uses:

Bioremediation

Research is ongoing into the biodegradation of TBT in contaminated sediments. Microcosm experiments have been conducted to evaluate factors influencing TBT degradation by native microbial communities, revealing that conditions such as aeration and temperature significantly affect biodegradation rates .

Sensor Technology

Tributyltin sulfide has been investigated for use in sensor technology, particularly for detecting hydrogen sulfide (H₂S). Recent advancements highlight its potential as a chemiresistor with exceptional sensitivity and selectivity for H₂S detection at low concentrations (250 ppb) .

Case Studies

Several case studies illustrate the diverse applications and implications of tributyltin compounds:

-

Case Study 1: Marine Ecosystem Impact

A study conducted on the effects of TBT on marine ecosystems highlighted significant reproductive failures in several species due to chronic exposure, emphasizing the need for stringent regulations . -

Case Study 2: Bioremediation Techniques

Research focusing on bioremediation techniques using aerated sediment environments demonstrated successful degradation of TBT by enhancing microbial activity, presenting a viable method for mitigating contamination in polluted harbors .

Mécanisme D'action

Tributyltin sulfide exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s ability to disrupt endocrine functions is a key aspect of its mechanism of action.

Comparaison Avec Des Composés Similaires

- Tributyltin oxide

- Tributyltin chloride

- Tributyltin hydride

Comparison: Tributyltin sulfide is unique among tributyltin compounds due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. For example, tributyltin oxide is primarily used as an antifouling agent, while tributyltin chloride is used in organic synthesis. Tributyltin hydride is a well-known reducing agent in organic chemistry. The sulfur atom in this compound allows it to participate in specific reactions that other tributyltin compounds may not undergo.

Activité Biologique

Tributyltin sulfide (TBT-S) is an organotin compound known for its diverse biological activities, particularly in antifouling applications and as a biocide. This article reviews the biological activity of TBT-S, focusing on its toxicity to aquatic organisms, mechanisms of action, and environmental implications.

Chemical Structure and Properties

This compound is a member of the tributyltin family, characterized by the presence of three butyl groups attached to a tin atom. Its chemical formula is , and it exhibits properties that make it effective against various biological targets.

TBT-S exerts its biological effects primarily through interference with cellular processes in target organisms. The following mechanisms have been identified:

- Endocrine Disruption : TBT compounds are known to cause endocrine disruption in marine organisms, leading to reproductive failures and developmental abnormalities. This is particularly evident in gastropods, where exposure has resulted in imposex (the development of male characteristics in females) .

- Neurotoxicity : Studies suggest that TBT can affect neural pathways, leading to altered behavior and mortality in aquatic species .

- Cell Membrane Disruption : TBT-S can integrate into cell membranes, disrupting their integrity and function, which contributes to cytotoxic effects .

Acute Toxicity

Acute toxicity tests have been conducted on various aquatic species to determine the lethal concentrations of TBT-S. A notable study involved the freshwater bivalve Lamellidens marginalis, where the median lethal concentrations (LC50) were determined over different exposure periods:

| Exposure Time (hrs) | LC50 (ppm) |

|---|---|

| 24 | 4.66 |

| 48 | 3.40 |

| 72 | 2.65 |

| 96 | 1.72 |

These results indicate that toxicity increases with prolonged exposure .

Chronic Toxicity

Chronic exposure studies have shown that even low concentrations of TBT-S can lead to significant adverse effects on reproduction and growth in marine organisms. For instance, Potamopyrgus antipodarum, a freshwater gastropod, exhibited reduced embryo production at concentrations as low as 0.98 µg/kg dry weight after eight weeks of exposure .

Environmental Impact

The widespread use of TBT compounds in antifouling paints has raised concerns about their persistence in marine environments and their bioaccumulation in aquatic food webs. Following regulations banning TBT-based antifouling agents, studies have shown a gradual decline in butyltin concentrations in sediments and biota, suggesting some recovery of affected ecosystems .

Case Studies

- Impact on Marine Invertebrates : Research has demonstrated that TBT exposure leads to reproductive failure in species such as Babylonia japonica, with significant population declines attributed to imposex induced by TBT .

- Sediment Analysis : A study analyzing sediment samples from fishing ports revealed that despite bans on TBT usage, residual levels remained detectable, affecting local bivalve populations .

Propriétés

IUPAC Name |

tributyl(tributylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFCKBPZPBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058384 | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-30-4 | |

| Record name | Tributyltin sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannathiane, 1,1,1,3,3,3-hexabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabutyldistannathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tributyltin Sulfide primarily used for in chemical research?

A1: this compound is frequently employed as a sulfur-transfer reagent in organic synthesis. [] It demonstrates effectiveness in reacting with various halogenated compounds to yield symmetrical sulfides. This property makes it valuable for introducing sulfur atoms into organic molecules. []

Q2: Are there any specific examples of this compound's application in heterocyclic chemistry?

A2: Yes, research highlights its use in synthesizing heterocyclic phenyl sulfides. For example, this compound successfully couples with halogenated heterocyclic compounds such as bromopyridines, bromopyrimidines, chloropyrimidines, and iodouracils under palladium catalysis. This reaction leads to the formation of the corresponding heterocyclic phenyl sulfides in good yields. []

Q3: Beyond its sulfur-transfer capabilities, does this compound have applications in polymer chemistry?

A3: Indeed, this compound plays a role as a modifier in Ziegler-type propylene polymerization catalysts. [, ] Studies reveal that using this compound in combination with other modifiers like tributyl phosphite can significantly enhance both the activity and stereospecificity of these catalysts. [] This modification is crucial for controlling the properties of the resulting polypropylene polymers.

Q4: What are the safety considerations associated with handling this compound?

A4: Tributyltin compounds, in general, are known to be toxic. [] While specific toxicity data for this compound might require further investigation, it's crucial to handle it with caution. Researchers should employ appropriate safety measures, including personal protective equipment and working in well-ventilated areas, to minimize exposure risks.

Q5: How does this compound contribute to research on Hydrogen Sulfide donors?

A5: this compound serves as a key intermediate in synthesizing sulfur-35-labeled trisulfides like cysteine trisulfide and glutathione trisulfide, and GYY-4137. [] These compounds are valuable as donors of radioactive hydrogen sulfide (H2S). The process involves reacting this compound with N-bromophthalimide to generate a monosulfur transfer reagent, which then reacts with specific thiols to yield the desired trisulfides. This approach enables the study of H2S's role as a gasotransmitter by tracking the radiolabeled sulfur. []

Q6: Is there any research on the environmental impact of this compound?

A6: While the provided abstracts don't delve into the environmental impact of this compound specifically, it's essential to recognize that tributyltin compounds, in general, are known environmental pollutants. [] Given the structural similarity, understanding the potential ecological effects and degradation pathways of this compound requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.